molecular formula C11H22O3 B14291413 Acetic acid;7-methyloct-6-en-1-ol CAS No. 126274-82-6

Acetic acid;7-methyloct-6-en-1-ol

Cat. No.: B14291413
CAS No.: 126274-82-6
M. Wt: 202.29 g/mol
InChI Key: NHGPXXMLIATTGM-UHFFFAOYSA-N
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Description

Acetic acid;7-methyloct-6-en-1-ol is a chemical compound with the molecular formula C10H20O2 It is a derivative of acetic acid and contains a 7-methyloct-6-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;7-methyloct-6-en-1-ol typically involves the esterification of acetic acid with 7-methyloct-6-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:

CH3COOH+HOCH2C7H13CH3COOCH2C7H13+H2O\text{CH}_3\text{COOH} + \text{HOCH}_2\text{C}_7\text{H}_{13} \rightarrow \text{CH}_3\text{COOCH}_2\text{C}_7\text{H}_{13} + \text{H}_2\text{O} CH3​COOH+HOCH2​C7​H13​→CH3​COOCH2​C7​H13​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;7-methyloct-6-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: The major products are aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Acetic acid;7-methyloct-6-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;7-methyloct-6-en-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 7-methyloct-6-en-1-ol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with the formula CH3COOH.

    7-methyloct-6-en-1-ol: An alcohol with the formula C9H18O.

Uniqueness

Acetic acid;7-methyloct-6-en-1-ol is unique due to its combined ester and alcohol functionalities, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and biological applications.

Properties

CAS No.

126274-82-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

acetic acid;7-methyloct-6-en-1-ol

InChI

InChI=1S/C9H18O.C2H4O2/c1-9(2)7-5-3-4-6-8-10;1-2(3)4/h7,10H,3-6,8H2,1-2H3;1H3,(H,3,4)

InChI Key

NHGPXXMLIATTGM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCCO)C.CC(=O)O

Origin of Product

United States

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